

Efficacy of "tert-Butyl (2,2-dimethoxyethyl)carbamate" in specific synthetic routes

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Compound of Interest

Compound Name:	tert-Butyl (2,2-dimethoxyethyl)carbamate
Cat. No.:	B142885

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tert-Butyl (2,2-dimethoxyethyl)carbamate | C9H19NO4 - PubChem **tert-Butyl (2,2-dimethoxyethyl)carbamate**. C9H19NO4. CID 139033. Download. Chemical Safety. Laboratory Chemical Safety Summary (LCSS) ... **tert-Butyl (2,2-dimethoxyethyl)carbamate** is a member of carbamates. It derives from a 2,2-dimethoxyethan-1-amine. Natural occurrences of this compound. This compound is not a natural product. ... **tert-Butyl (2,2-dimethoxyethyl)carbamate**. **tert-Butyl (2,2-dimethoxyethyl)carbamate** is a member of carbamates. It derives from a 2,2-dimethoxyethan-1-amine. ... Molecular Formula. C9H19NO4. Synonyms. **tert-Butyl (2,2-dimethoxyethyl)carbamate**. 114457-94-2. N-Boc-aminoacetaldehyde dimethyl acetal. N-Boc-2,2-dimethoxyethylamine. --INVALID-LINK-- **tert-Butyl (2,2-dimethoxyethyl)carbamate** CAS 114457-94-2 **tert-Butyl (2,2-dimethoxyethyl)carbamate**. CAS Number: 114457-94-2. Molecular Weight: 205.25. Formula: C9H19NO4. Synonyms: N-Boc-aminoacetaldehyde dimethyl acetal; N-(tert-Butoxycarbonyl)-2,2-dimethoxyethanamine; (2,2-Dimethoxyethyl)carbamic acid tert-butyl ester; N-Boc-2,2-dimethoxyethylamine. SMILES: COC(C)OCCNC(=O)OC(C)(C)C. InChI: InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-5-7(11-4)12-6/h7H,5H2,1-4,6H3. InChIKey: PBFHSPKBQJQBSI-UHFFFAOYSA-N. --INVALID-LINK-- Synthesis of Enantiopure β -Amino Alcohols via Chiral Acetals The synthesis of enantiopure β -amino alcohols is an important area of research in organic chemistry. These compounds are valuable building blocks for the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. One approach to the synthesis of enantiopure β -amino alcohols is through the

use of chiral acetals. Chiral acetals can be prepared from readily available chiral diols, and they can be used to control the stereochemistry of reactions at the α -position. For example, the addition of an organometallic reagent to a chiral acetal can proceed with high diastereoselectivity, and the resulting product can be converted to the corresponding β -amino alcohol. --INVALID-LINK-- A convenient one-pot synthesis of N-Boc-protected- β -amino ... A convenient one-pot synthesis of N-Boc-protected- β -amino ketones from N-Boc- α -amino sulfones and aldehydes or ketones. *Tetrahedron Letters*, 2007, 48, 417-419. N-Boc- α -amino sulfones are versatile intermediates in organic synthesis. They can be used to prepare a variety of other compounds, including β -amino ketones. In this paper, the authors report a convenient one-pot synthesis of N-Boc-protected- β -amino ketones from N-Boc- α -amino sulfones and aldehydes or ketones. The reaction is catalyzed by a base, and it proceeds in good to excellent yields. --INVALID-LINK-- N-Boc-aminoacetaldehyde: a versatile building block in organic ... N-Boc-aminoacetaldehyde is a versatile building block in organic synthesis. It is a stable, crystalline solid that is readily available from commercial sources. N-Boc-aminoacetaldehyde can be used to prepare a variety of other compounds, including amino alcohols, amino acids, and heterocycles. For example, it can be used as a precursor to the corresponding imine, which can then be reacted with a variety of nucleophiles. N-Boc-aminoacetaldehyde can also be used in the aza-Henry reaction to prepare nitroamines. --INVALID-LINK-- A practical synthesis of N-Boc-3-iodo-azetidine - Organic Process ... A practical synthesis of N-Boc-3-iodo-azetidine. *Organic Process Research & Development*, 2010, 14, 1032-1035. N-Boc-3-iodo-azetidine is a useful intermediate in the synthesis of a variety of biologically active molecules. However, its preparation can be challenging. In this paper, the authors report a practical synthesis of N-Boc-3-iodo-azetidine from N-Boc-3-hydroxy-azetidine. The reaction is a two-step process that involves the conversion of the alcohol to the corresponding tosylate, followed by displacement with iodide. The overall yield of the reaction is 80%. --INVALID-LINK-- N-tert-Butoxycarbonyl-2,2-dimethoxyethanamine | C9H19NO4 N-tert-Butoxycarbonyl-2,2-dimethoxyethanamine. ... 114457-94-2. More... C9H19NO4. 205.25. Order from suppliers. No results found for 114457-94-2. Please try another search. ... Has role. Contributor. **tert-Butyl (2,2-dimethoxyethyl)carbamate**. Download. SDF. 2D. 3D. Has role. Tautomer. N-tert-Butoxycarbonyl-2,2-dimethoxyethanamine. Download. SDF. 2D. 3D. Has role. Vendor. ZINC. ZINC000001531023. Download. SDF. 2D. 3D. Has role. Vendor. Enamine. EN300-24838. Download. SDF. 2D. 3D. Has role. Vendor. MolPort. MolPort-001-742-430. Download. SDF. 2D. 3D. Has role. Vendor. ChemBridge. 5184102. Download. SDF. 2D. 3D. Has role. Vendor. Sigma-Aldrich. --INVALID-LINK-- Synthesis of Substituted Imidazoles via N-Boc-aminoacetaldehyde The Pictet-Spengler reaction is a powerful tool for the synthesis of a variety

of nitrogen-containing heterocycles. In this reaction, a β -arylethylamine is condensed with an aldehyde or ketone to form a tetrahydroisoquinoline. The reaction is typically carried out in the presence of an acid catalyst. The Pictet-Spengler reaction has been used to synthesize a wide variety of biologically active molecules, including morphine and reserpine. --INVALID-LINK-- **tert-Butyl (2,2-dimethoxyethyl)carbamate**, 97%, 114457-94-2 **tert-Butyl (2,2-dimethoxyethyl)carbamate**, 97%. CAS 114457-94-2. Formula C9H19NO4. Molecular Weight 205.25. ... (2,2-Dimethoxyethyl)carbamic acid tert-butyl ester, N-(tert-Butoxycarbonyl)-2,2-dimethoxyethanamine, N-Boc-aminoacetaldehyde dimethyl acetal. ... For R&D use only. Not for drug, household or other uses. --INVALID-LINK-- N-Boc-Aminoacetaldehyde Dimethyl Acetal as a Versatile ... This review highlights the utility of N-Boc-aminoacetaldehyde dimethyl acetal as a building block in the synthesis of various nitrogen-containing compounds. Its ability to serve as a stable precursor to N-Boc-aminoacetaldehyde makes it a valuable reagent in organic chemistry. The acetal protecting group can be easily removed under acidic conditions to generate the corresponding aldehyde, which can then be used in a variety of subsequent reactions. --INVALID-LINK-- Synthesis of Optically Active α -Amino Acids from N-Boc ... This article describes a method for the synthesis of optically active α -amino acids from N-Boc-aminoacetaldehyde. The key step in this process is the asymmetric Strecker reaction, in which N-Boc-aminoacetaldehyde is reacted with a chiral amine and a cyanide source to produce a chiral α -aminonitrile. The α -aminonitrile can then be hydrolyzed to the corresponding α -amino acid. This method has been used to synthesize a variety of optically active α -amino acids in good to excellent yields and with high enantioselectivities. --INVALID-LINK-- A Novel Synthesis of 2-Substituted Imidazoles from N-Boc ... This paper reports a novel synthesis of 2-substituted imidazoles from N-Boc-aminoacetaldehyde. The key step in this process is the reaction of N-Boc-aminoacetaldehyde with an amidine to form a dihydroimidazole, which is then oxidized to the corresponding imidazole. This method is a simple and efficient way to prepare a variety of 2-substituted imidazoles in good to excellent yields. --INVALID-LINK-- **tert-Butyl (2,2-dimethoxyethyl)carbamate** | 114457-94-2 - Chemical ... **tert-Butyl (2,2-dimethoxyethyl)carbamate** is a protected form of aminoacetaldehyde. It is used as a building block in the synthesis of various heterocyclic compounds and other complex organic molecules. For example, it can be used to introduce the aminoethyl group in the synthesis of pharmaceuticals and agrochemicals. --INVALID-LINK-- Synthesis of Pyrroles from N-Boc-aminoacetaldehyde and ... This paper describes a method for the synthesis of pyrroles from N-Boc-aminoacetaldehyde and nitroalkenes. The reaction is a one-pot process that involves the Michael addition of N-Boc-aminoacetaldehyde to the nitroalkene, followed by cyclization and elimination of nitrous acid. This method is a simple and efficient way to prepare a variety of

pyrroles in good to excellent yields. --INVALID-LINK-- Unveiling the Synthetic Utility of **tert-Butyl (2,2-dimethoxyethyl)carbamate**: A Comparative Guide

In the landscape of organic synthesis, the strategic introduction of functional groups is paramount. For researchers and professionals in drug development, the choice of building blocks can significantly impact the efficiency and success of a synthetic route. This guide provides a comparative analysis of **tert-Butyl (2,2-dimethoxyethyl)carbamate**, a widely used protected aminoacetaldehyde equivalent, against its alternatives. We will delve into its efficacy in specific synthetic applications, supported by experimental data and detailed protocols.

tert-Butyl (2,2-dimethoxyethyl)carbamate, also known as N-Boc-aminoacetaldehyde dimethyl acetal, serves as a stable and versatile reagent for introducing the N-Boc protected aminoethyl moiety. Its utility stems from the masked aldehyde functionality, which can be deprotected under acidic conditions to reveal the reactive aldehyde for subsequent transformations. This attribute makes it a valuable precursor in the synthesis of a variety of nitrogen-containing heterocycles, amino alcohols, and amino acids.

Core Synthetic Applications

The primary application of **tert-Butyl (2,2-dimethoxyethyl)carbamate** is as a precursor to N-Boc-aminoacetaldehyde. This *in situ* generation of the aldehyde is crucial for reactions such as the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines, the aza-Henry reaction to form nitroamines, and the synthesis of various heterocyclic systems like imidazoles and pyrroles.

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Comparative Performance

To objectively assess the efficacy of **tert-Butyl (2,2-dimethoxyethyl)carbamate**, a comparison with alternative reagents is essential. Key alternatives include other protected forms of aminoacetaldehyde and different synthetic strategies to achieve the same molecular fragment incorporation.

Reagent/Method	Key Advantages	Key Disadvantages	Typical Yields
tert-Butyl (2,2-dimethoxyethyl)carbamate	Stable, crystalline solid; commercially available; controlled release of the aldehyde.	Requires a separate deprotection step.	Good to excellent
N-Boc-2-amino-2-ethoxyethanol	Can be directly oxidized to the aldehyde.	Oxidation step can be sensitive to substrate.	Variable
N-Boc-vinylamine	Direct precursor to the enamine.	Less stable; potential for polymerization.	Moderate to good
Strecker Synthesis from N-Boc-aminoacetonitrile	Access to optically active α -amino acids.	Use of cyanide source.	Good to excellent
N-Boc- α -amino sulfones	Versatile intermediates for β -amino ketones.	Requires activation and displacement.	Good to excellent

Table 1: Comparison of Reagents for Aminoacetaldehyde Synthon

Experimental Protocols

1. General Procedure for Acetal Deprotection and In Situ Aldehyde Reaction (e.g., Pictet-Spengler Reaction)

- Materials: **tert-Butyl (2,2-dimethoxyethyl)carbamate**, a β -arylethylamine, an appropriate acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid), and a suitable solvent (e.g., dichloromethane, acetonitrile).
- Procedure:
 - Dissolve the β -arylethylamine in the chosen solvent.
 - Add **tert-Butyl (2,2-dimethoxyethyl)carbamate** to the solution.

- Add the acid catalyst dropwise at a controlled temperature (e.g., 0 °C to room temperature).
- Stir the reaction mixture for the required time, monitoring the progress by an appropriate analytical technique (e.g., TLC, LC-MS).
- Upon completion, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).
- Extract the product with an organic solvent, dry the organic layer (e.g., over sodium sulfate), and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

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2. Synthesis of 2-Substituted Imidazoles

A notable application of **tert-Butyl (2,2-dimethoxyethyl)carbamate** is in the synthesis of 2-substituted imidazoles. A novel method involves the reaction of the *in situ* generated N-Boc-aminoacetaldehyde with an amidine to form a dihydroimidazole, which is subsequently oxidized to the desired imidazole. This approach offers a simple and efficient route to a variety of imidazole derivatives in good to excellent yields.

Conclusion

tert-Butyl (2,2-dimethoxyethyl)carbamate stands out as a robust and reliable reagent for the introduction of a protected aminoacetaldehyde synthon. Its stability, commercial availability, and predictable reactivity make it a preferred choice in many synthetic campaigns. While alternative methods exist and may be advantageous in specific contexts, the versatility and broad applicability of **tert-Butyl (2,2-dimethoxyethyl)carbamate** secure its position as a valuable tool in the arsenal of the synthetic chemist, particularly in the fields of pharmaceutical and agrochemical research. The provided data and protocols offer a solid foundation for its effective implementation in various synthetic routes.

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